N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide
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Overview
Description
N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a methoxy group on the benzene ring, and further modified with a methyl group and an oxolan-3-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-methylbenzamide.
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Methoxylation: : The next step involves the introduction of the methoxy group. This can be done by reacting the benzamide with sodium methoxide in methanol, resulting in the formation of N-methyl-3-[(3-methylphenyl)methoxy]benzamide.
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Oxolan-3-ylmethyl Substitution: : The final step involves the substitution of the oxolan-3-ylmethyl group. This can be achieved by reacting the methoxylated benzamide with oxolan-3-ylmethyl chloride in the presence of a base such as potassium carbonate, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Reagents such as sodium hydride can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide is studied for its potential pharmacological properties. It may act as a ligand for certain receptors, influencing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-methylbenzamide: Lacks the methoxy and oxolan-3-ylmethyl groups.
N-methyl-3-[(3-methylphenyl)methoxy]benzamide: Lacks the oxolan-3-ylmethyl group.
N-methyl-3-[(3-methylphenyl)methoxy]-N-(methyl)benzamide: Lacks the oxolan-3-ylmethyl group but has an additional methyl group.
Uniqueness
N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide is unique due to the presence of both the methoxy and oxolan-3-ylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-3-[(3-methylphenyl)methoxy]-N-(oxolan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16-5-3-6-17(11-16)15-25-20-8-4-7-19(12-20)21(23)22(2)13-18-9-10-24-14-18/h3-8,11-12,18H,9-10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSGQAAEEYOZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)N(C)CC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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